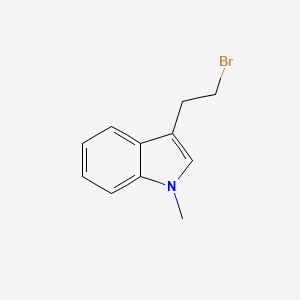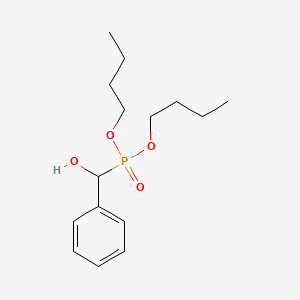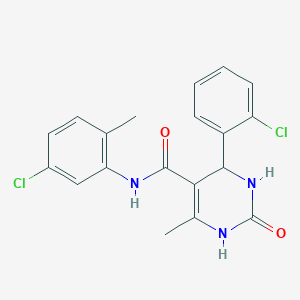![molecular formula C19H17N3 B1658557 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline CAS No. 61413-76-1](/img/structure/B1658557.png)
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline typically involves the diazotization of 4-methylbenzenamine followed by coupling with N-phenylbenzenamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a stabilizer in certain materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, changing its structure upon exposure to light, which can affect its binding to various molecular targets. This property is particularly useful in the design of photoresponsive materials .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-
Uniqueness
4-[(E)-(4-methylphenyl)diazenyl]-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo photoisomerization makes it particularly valuable in the development of light-responsive materials, setting it apart from other similar azo compounds .
Propiedades
Número CAS |
61413-76-1 |
|---|---|
Fórmula molecular |
C19H17N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-[(4-methylphenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C19H17N3/c1-15-7-9-18(10-8-15)21-22-19-13-11-17(12-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3 |
Clave InChI |
GZMRBDZCNOPDSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol](/img/structure/B1658475.png)
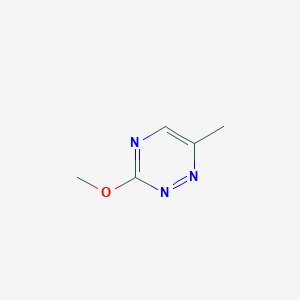
![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)
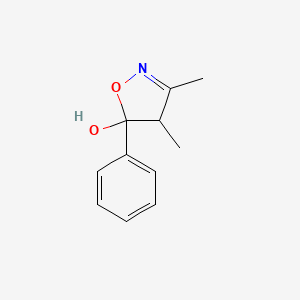
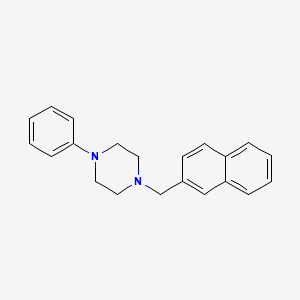
![(5E)-5-[(3-bromophenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658484.png)

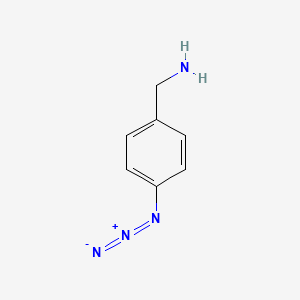
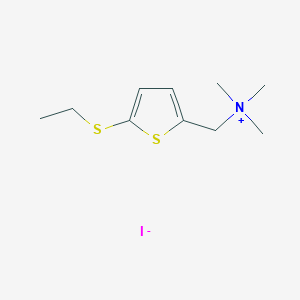
![N-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B1658489.png)
